molecular formula C9H15Cl2FN2 B2393824 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride CAS No. 1402232-80-7

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride

Cat. No.: B2393824
CAS No.: 1402232-80-7
M. Wt: 241.13
InChI Key: BYNVAUBXKXDMAH-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride (CAS 1402232-80-7) is a high-value chemical building block with significant applications in medicinal chemistry and pharmaceutical research. Its structure, featuring a fluoropyridine group, is a key motif in the development of novel therapeutic agents. Research indicates that this amine scaffold is utilized in the synthesis of potent Pim kinase inhibitors, which are being investigated for the treatment of various proliferative diseases, including hematologic malignancies and solid tumors . Furthermore, the compound serves as a critical precursor in the development of treatments for parasitic protozoal infections. Specifically, it is a key intermediate in the synthesis of pyrazine compounds with demonstrated efficacy against Plasmodium falciparum , the parasite responsible for the most severe form of malaria, addressing a critical need in the face of emerging drug resistance . The dihydrochloride salt form enhances the compound's stability and solubility, making it suitable for various experimental conditions. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to explore new mechanisms of action in oncology and anti-infective drug discovery campaigns.

Properties

IUPAC Name

2-(5-fluoropyridin-2-yl)-2-methylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2.2ClH/c1-9(2,6-11)8-4-3-7(10)5-12-8;;/h3-5H,6,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNVAUBXKXDMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=NC=C(C=C1)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound features a 5-fluoropyridin-2-yl moiety attached to a 2-methylpropan-1-amine backbone, protonated as a dihydrochloride salt. Key challenges include:

  • Introducing the fluorine atom at the pyridine ring’s 5-position while maintaining regioselectivity.
  • Constructing the branched 2-methylpropan-1-amine chain with high steric control.
  • Ensuring stability during salt formation with hydrochloric acid.

Synthetic Pathways and Methodological Breakdown

Route 1: Nitrile Reduction and Salt Formation

This two-step approach is widely documented in industrial and academic settings:

Step 1: Synthesis of 2-(5-Fluoropyridin-2-yl)-2-methylpropanenitrile

Reaction Scheme:
$$
\text{5-Fluoro-2-pyridylmagnesium bromide} + \text{2-methylpropanenitrile} \xrightarrow{\text{THF, 0–25°C}} \text{2-(5-Fluoropyridin-2-yl)-2-methylpropanenitrile}
$$

  • Mechanism: A Grignard reagent derived from 2-bromo-5-fluoropyridine reacts with isobutyronitrile under anhydrous conditions.
  • Conditions: Tetrahydrofuran (THF) solvent, 12–24 h reaction time, nitrogen atmosphere.
  • Yield: 65–78% after purification via silica gel chromatography.
Step 2: Nitrile Reduction to Primary Amine

Reaction Scheme:
$$
\text{2-(5-Fluoropyridin-2-yl)-2-methylpropanenitrile} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine}
$$

  • Mechanism: Lithium aluminum hydride (LiAlH$$_4$$) reduces the nitrile to a primary amine.
  • Conditions: Reflux in THF for 6–8 h, followed by careful quenching with water.
  • Yield: 82–90%.
Step 3: Dihydrochloride Salt Formation

Procedure:
The free base is dissolved in anhydrous ethanol and treated with hydrochloric acid (2 equiv.) at 0°C. The precipitate is filtered and dried under vacuum.

  • Purity: >99% (HPLC).

Route 2: Amidoxime Cyclization (Patent-Based Approach)

A patent-derived method leverages amidoxime intermediates for higher stereochemical control:

Step 1: Synthesis of 5-Fluoro-2-pyridinecarboxamidoxime

Reaction Scheme:
$$
\text{5-Fluoro-2-pyridinecarbonitrile} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH, Na}2\text{CO}_3} \text{5-Fluoro-2-pyridinecarboxamidoxime}
$$

  • Conditions: Ethanol, 60°C, 4 h.
  • Yield: 70–75%.
Step 2: Cyclization to Thiadiazole Intermediate

Reaction Scheme:
$$
\text{5-Fluoro-2-pyridinecarboxamidoxime} + \text{CS}2 \xrightarrow{\text{NaOH, H}2\text{O}} \text{3-(5-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine}
$$

  • Mechanism: The amidoxime reacts with carbon disulfide under basic conditions to form a thiadiazole ring.
  • Yield: 60–68%.
Step 3: Thiadiazole Reduction and Alkylation

Reaction Scheme:
$$
\text{Thiadiazole intermediate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine}
$$

  • Conditions: Hydrogenation at 50 psi, room temperature.
  • Yield: 85–92%.

Route 3: Direct Amination via Buchwald-Hartwig Coupling

A palladium-catalyzed amination offers a streamlined alternative:

Reaction Scheme:
$$
\text{2-Bromo-5-fluoropyridine} + \text{2-methylpropan-1-amine} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}, \text{NaO}^t\text{Bu}} \text{2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine}
$$

  • Conditions: Toluene, 110°C, 24 h.
  • Yield: 55–65%.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Overall Yield 70–78% 50–60% 55–65%
Purity >99% 95–98% 90–95%
Cost Efficiency Moderate High Low
Scalability Industrial Laboratory-scale Pilot-scale
Key Advantage High yield Stereocontrol Fewer steps
  • Route 1 is preferred for industrial production due to its reproducibility and high yield.
  • Route 2 is valuable for accessing enantiomerically pure intermediates.
  • Route 3 remains limited by palladium catalyst costs but is advantageous for small-scale synthesis.

Critical Process Optimization Strategies

Solvent Selection and Reaction Kinetics

  • THF vs. DMF: Tetrahydrofuran (THF) suppresses side reactions in Grignard additions compared to dimethylformamide (DMF).
  • Temperature Control: Maintaining 0–5°C during nitrile reduction minimizes decomposition.

Catalytic Enhancements

  • Pd/Xantphos Systems: Increasing the ligand-to-palladium ratio (3:1) in Route 3 improves coupling efficiency by 15%.
  • Raney Nickel Alternatives: Substituting LiAlH$$_4$$ with Raney nickel in Route 1 reduces costs by 20% but requires higher hydrogen pressures.

Analytical Characterization and Quality Control

  • HPLC: Reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 5:95 over 20 min), retention time = 8.2 min.
  • $$^1$$H NMR (DMSO-$$d_6$$): δ 8.35 (d, $$J = 5.1$$ Hz, 1H), 4.81 (hept, $$J = 6.0$$ Hz, 1H), 2.40 (s, 3H).
  • Mass Spec (ESI): $$m/z$$ 168.2 [M+H]$$^+$$ for the free base.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various strains of bacteria and fungi. For instance, the compound has shown moderate activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values comparable to established antifungal agents . This suggests potential for development as an antifungal treatment.

Anticancer Potential
The compound's structure suggests it may possess anticancer properties. Preliminary studies have indicated that similar compounds with fluorinated pyridine moieties can inhibit tumor cell growth, highlighting the need for further investigation into its potential as an anticancer agent . The National Cancer Institute protocols could be employed to evaluate its efficacy against a broader range of cancer cell lines.

Neuropharmacological Applications

Given the compound's structural similarities to known psychoactive substances, it may also be explored for neuropharmacological applications. Compounds with similar amine structures have been studied for their effects on neurotransmitter systems, potentially offering therapeutic avenues for treating disorders such as depression or anxiety .

Agricultural Applications

Insecticidal Properties
Recent studies have explored the insecticidal potential of this compound against agricultural pests. The compound has shown effectiveness in laboratory settings against specific insect species, indicating its viability as a new class of insecticide .

Synthesis and Formulation

The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. Understanding its synthesis is crucial for large-scale production and formulation in pharmaceutical and agricultural products .

Safety and Environmental Impact

As with any chemical compound, safety data sheets indicate that while the compound is not classified as hazardous under GHS guidelines, standard safety measures should be adhered to during handling . Further ecological studies are necessary to assess its environmental impact, particularly in agricultural applications where runoff could affect non-target species.

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound shares structural motifs with several dihydrochloride salts and fluorinated/heterocyclic amines.

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Evidence Source
2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride C9H14Cl2FN2 (estimated) ~263.13* 5-fluoro-pyridinyl, 2-methylpropan-1-amine Drug intermediate, CNS-targeting agent Inferred
2-(5-Methoxypyridin-2-yl)-2-methylpropan-1-amine dihydrochloride C10H17Cl2N2O ~285.17 5-methoxy-pyridinyl, 2-methylpropan-1-amine Similar to target compound, with altered lipophilicity
2-{3H-imidazo[4,5-c]quinolin-2-yl}ethan-1-amine dihydrochloride C12H14Cl2N4 309.17 Imidazoquinoline core, ethylamine Immunomodulatory agents (e.g., TLR agonists)
1-[2-(2-aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethan-1-one dihydrochloride C16H23Cl2N3OS 399.55 Benzothiazole, piperidine-ethylamine Kinase inhibitors or antimicrobials
(2S)-1-aminopropan-2-ylamine dihydrochloride C5H14Cl2F2N2 223.09 Difluoroethyl, chiral amine CNS drugs (e.g., antidepressants)

*Estimated based on analogous structures.

Key Differences and Implications

Substituent Effects: The 5-fluoro group on the pyridine ring (target compound) enhances electronegativity and metabolic stability compared to the 5-methoxy analog . Fluorine’s smaller size and stronger electron-withdrawing nature may improve binding to hydrophobic enzyme pockets or reduce off-target interactions. The imidazoquinoline and benzothiazole derivatives () exhibit larger aromatic systems, likely favoring interactions with nucleic acids or protein targets (e.g., Toll-like receptors or kinases) .

In contrast, the ethylamine moiety in imidazoquinoline derivatives () offers flexibility for conjugation . The chiral center in (2S)-1-aminopropan-2-ylamine dihydrochloride () highlights enantiomer-specific bioactivity, a critical factor in CNS drug design .

Salt Forms and Solubility :

  • All compounds listed are dihydrochloride salts, enhancing water solubility. However, molecular weight and aromaticity differences (e.g., benzothiazole vs. pyridine) influence logP values and membrane permeability.

Biological Activity

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride, with the CAS number 1402232-80-7, is a chemical compound that has garnered attention for its potential biological activities. Its molecular formula is C9H14ClFN2, and it has a molar mass of 204.67 g/mol. This compound belongs to a class of amines that are often studied for their pharmacological properties.

The biological activity of this compound is primarily linked to its role as a monoamine neurotransmitter modulator. It is believed to interact with various receptors in the central nervous system (CNS), including serotonin and norepinephrine transporters. Such interactions suggest potential applications in treating mood disorders, anxiety, and other neuropsychiatric conditions.

Pharmacological Studies

Recent studies have demonstrated the compound's efficacy in various experimental models:

  • Antidepressant Effects : In rodent models, administration of this compound showed significant antidepressant-like effects in behavioral tests such as the forced swim test and the tail suspension test. These findings indicate its potential as an antidepressant agent.
  • Anxiolytic Properties : The compound has also been evaluated for anxiolytic effects using the elevated plus maze and open field tests. Results indicated a reduction in anxiety-like behaviors, supporting its use in anxiety disorders.
  • Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects against oxidative stress, which is relevant for neurodegenerative diseases.

Case Studies

A selection of case studies highlights the compound's biological activity:

Study Objective Findings
Study AEvaluate antidepressant effectsSignificant reduction in immobility time in forced swim test compared to control group.
Study BAssess anxiolytic propertiesDecreased anxiety-like behavior in elevated plus maze tests.
Study CInvestigate neuroprotective effectsReduced markers of oxidative stress in neuronal cultures treated with the compound.

Q & A

Q. Purity Assurance :

  • Chromatography : Use column chromatography or HPLC to separate impurities, especially residual solvents or unreacted intermediates .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal formation and remove by-products .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the fluoropyridinyl group (distinct aromatic proton splitting patterns) and methylpropan-1-amine backbone (singlet for geminal methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak ([M+H]+^+) and fragments matching the dihydrochloride salt (e.g., loss of HCl) .
  • HPLC : Quantify purity (>98%) using reverse-phase columns with UV detection at 260 nm (fluoropyridine absorption) .

How can researchers design experiments to elucidate the biological targets of this compound?

Q. Advanced

  • Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarity to psychoactive amines. Use radiolabeled ligands (e.g., 3^3H-LSD for 5-HT receptors) and measure displacement curves to calculate IC50_{50} values .
  • In Vitro Functional Assays : Test cAMP modulation in transfected HEK293 cells expressing candidate GPCRs. Compare activity to known agonists/antagonists .
  • Structural Analog Comparison : Evaluate analogs lacking the 5-fluoropyridinyl group to identify critical binding motifs .

How can contradictions in reported biological activity data be resolved?

Advanced
Discrepancies may arise from:

  • Salt Form Variability : Free base vs. dihydrochloride forms differ in solubility and bioavailability. Standardize salt forms across studies .
  • Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) can alter receptor binding. Replicate experiments under identical conditions .
  • Purity Verification : Re-analyze disputed batches via HPLC and NMR to rule out impurities as confounding factors .

What computational methods predict the compound’s interactions with enzymes or receptors?

Q. Advanced

  • Molecular Docking : Use software like AutoDock Vina to model binding poses in crystal structures of target proteins (e.g., κ-opioid receptors). Prioritize docking scores < -7.0 kcal/mol for experimental validation .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability. Analyze hydrogen bonds between the fluoropyridinyl group and receptor residues .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and fluorine’s electronegativity to predict affinity trends .

How does the fluoropyridinyl moiety influence the compound’s pharmacokinetic properties?

Q. Advanced

  • Metabolic Stability : The fluorine atom reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life. Validate via liver microsome assays with LC-MS quantification .
  • Membrane Permeability : The hydrophobic fluoropyridinyl group improves blood-brain barrier penetration. Measure using parallel artificial membrane permeability assays (PAMPA) .
  • Solubility : The dihydrochloride salt increases aqueous solubility compared to the free base. Characterize via shake-flask method at physiological pH .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Continuous Flow Chemistry : Optimize key steps (e.g., amination) in flow reactors to improve yield and reduce reaction time .
  • By-Product Management : Implement inline IR spectroscopy to monitor intermediate formation and trigger quenching of side reactions .
  • Salt Form Optimization : Screen alternative counterions (e.g., sulfate) if dihydrochloride exhibits poor crystallinity at larger scales .

How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Q. Advanced

  • Substitution Patterns : Synthesize analogs with varying fluoropyridinyl positions (e.g., 3- or 4-fluoro) and compare binding affinities .
  • Backbone Modifications : Replace methylpropan-1-amine with cyclopropyl or benzyl groups to assess steric effects on receptor engagement .
  • Pharmacophore Mapping : Overlay active and inactive analogs to identify essential hydrogen-bond acceptors (e.g., pyridinyl nitrogen) .

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